molecular formula C9H7BrF2O2 B13575105 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B13575105
M. Wt: 265.05 g/mol
InChI Key: IDAKYTSFUOGKRF-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:

    Formation of 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3).

    Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

    Reduction: 3-Bromo-4-(2,2-difluoroethoxy)benzyl alcohol

    Substitution: 3-Methoxy-4-(2,2-difluoroethoxy)benzaldehyde

Scientific Research Applications

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and difluoroethoxy groups may also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoroethoxy group.

    4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoroethoxy group.

    3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a difluoroethoxy group.

Uniqueness

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2

InChI Key

IDAKYTSFUOGKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC(F)F

Origin of Product

United States

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